6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-ethyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c1-4-15-12(2)16-9-17-18(13-6-5-7-14(8-13)23-3)11-24-19(17)10-20(16)25-21(15)22/h5-11H,4H2,1-3H3 |
InChI Key |
YSDJXUOVGGLQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using 3-methoxybenzyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) enables direct attachment to the coumarin core. This method is effective for introducing aryl groups but requires careful control of regioselectivity.
Suzuki-Miyaura Cross-Coupling
A more modern approach employs palladium-catalyzed cross-coupling between a boronic acid (3-methoxyphenylboronic acid) and a halogenated coumarin precursor (e.g., 3-bromo-7-hydroxycoumarin). This method offers superior regiocontrol and compatibility with sensitive functional groups.
Example Protocol
-
Coumarin precursor : 3-Bromo-5-methyl-7-hydroxycoumarin
-
Boronic acid : 3-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Dioxane/H₂O (4:1)
Cyclization to Furocoumarin
The conversion of 7-hydroxycoumarins to furocoumarins involves intramolecular cyclization. For 6-ethyl-5-methyl substitution, pre-functionalization of the coumarin with ethyl and methyl groups is required before cyclization.
Alkylation Followed by Cyclization
-
Ethylation at C6 : Treat 7-hydroxycoumarin with ethyl bromide and K₂CO₃ in acetone under reflux.
-
Methylation at C5 : Use methyl iodide and Ag₂O in DMF at 60°C.
-
Cyclization : Heat the alkylated coumarin in 1M NaOH at 80°C for 6 h to form the furocoumarin ring.
Critical Data
| Step | Conditions | Yield |
|---|---|---|
| Ethylation (C6) | K₂CO₃, acetone, reflux, 8 h | 85% |
| Methylation (C5) | Ag₂O, DMF, 60°C, 4 h | 78% |
| Cyclization | 1M NaOH, 80°C, 6 h | 65% |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at C8 (vs. C6) is a common issue. Using bulky bases (e.g., LDA) or directing groups (e.g., -OMe) improves C6 selectivity.
Solubility Limitations
Hydrophobic furocoumarins often exhibit poor solubility. Co-solvents (DMSO:EtOH, 1:1) or micellar catalysis (e.g., SDS) enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Experimental Data for Selected Compounds
| Compound | Solubility (µg/mL) | LogP | IC₅₀ (Immunoproteasome β5i) | Cytotoxicity (HepG2, IC₅₀) |
|---|---|---|---|---|
| 6-Ethyl-3-(3-methoxyphenyl)-5-methyl | 12.5 (DMSO) | 3.2 | 0.8 µM | 8.7 µM |
| Methoxsalen | 45.0 (Ethanol) | 1.8 | N/A | >50 µM |
| 6-Butyl-5-methyl-3-phenyl | 5.3 (DMSO) | 4.1 | N/A | 5.2 µM |
| Byakangelicol | 9.8 (Ethanol) | 2.5 | N/A | 12.4 µM |
Key Observations :
Biological Activity
6-Ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromens, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.36 g/mol. The compound features a furochromen core structure that is known for its potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of furochromens, including this compound. A notable study evaluated various derivatives of furochromens against different cancer cell lines, revealing significant cytotoxicity.
Table 1: Anticancer Activity of Furochromen Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 (Liver) | TBD |
| Other Derivative A | MCF-7 (Breast) | 58.1 ± 4.1 |
| Other Derivative B | HepG2 (Liver) | 24.7 ± 3.2 |
| Doxorubicin (Control) | Various | 40.0 ± 3.9 |
The compound exhibited promising anticancer activity, with specific IC50 values yet to be determined in ongoing research.
The mechanism by which furochromens exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate caspases, which are critical enzymes in the apoptotic pathway.
Table 2: Apoptosis Induction by Furochromens
| Compound | Caspase Activation (fold increase) |
|---|---|
| This compound | TBD |
| Other Derivative A | 7 |
| Other Derivative B | 5.8 |
In addition to apoptosis, these compounds may also disrupt cell cycle progression, leading to an accumulation of cells in the pre-G1 phase and a reduction in G2/M phase cells.
Case Studies
A recent case study investigated the effects of various furochromens on HepG2 liver cancer cells. The study demonstrated that treatment with these compounds resulted in significant cytotoxicity and apoptosis induction compared to control groups.
Findings:
- Cell Viability : A marked decrease in cell viability was observed post-treatment.
- Apoptotic Markers : Increased levels of apoptotic markers such as annexin V were noted.
- Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution favoring apoptosis.
Q & A
Q. What are the recommended synthetic routes for 6-ethyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization of a furochromenone intermediate. For example:
Core formation : Use a chromenone precursor (e.g., 7-hydroxyfurochromenone) and introduce substituents via electrophilic aromatic substitution.
Substituent addition : Ethyl and methyl groups are added using alkylation agents (e.g., ethyl iodide, methyl chloride), while the 3-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation .
Optimization : Reaction yields improve with controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like Pd(PPh₃)₄ for cross-couplings. HPLC and TLC are critical for purity assessment .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at ~δ 3.8 ppm, ethyl group splitting patterns) .
- X-ray diffraction : Resolves crystal packing and confirms fused-ring geometry (e.g., furo[3,2-g]chromenone core) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ~370–380 Da) .
Q. What preliminary biological activities have been reported for furochromenone derivatives?
Answer:
- Antifungal activity : Derivatives with ethyl/methyl groups show MIC values of 8–32 µg/mL against Candida spp. via membrane disruption .
- Anticancer potential : Furochromenones induce apoptosis in prostate cancer cells via p53 activation .
- Anti-inflammatory effects : Methoxyphenyl-substituted analogs inhibit COX-2 (IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) alter bioactivity?
Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies :
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental bioactivity data?
Answer:
- DFT calculations : Predict electron density distributions (e.g., methoxy group’s electron-donating effect stabilizes radical intermediates in antioxidant assays) .
- Molecular docking : Identifies binding modes to targets (e.g., 3-methoxyphenyl fits into CYP450’s hydrophobic pocket, explaining metabolic stability discrepancies) .
- NBO analysis : Explains charge transfer interactions in photodynamic therapy applications .
Q. What experimental strategies address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h for methoxyphenyl coupling) .
- Catalyst recycling : Immobilized Pd nanoparticles enhance Suzuki-Miyaura coupling efficiency (yield increases from 65% to 85%) .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for COX-2 inhibition?
Answer: Discrepancies arise from:
- Assay variability : Cell-based vs. enzyme-based assays (e.g., cell permeability differences in RAW264.7 macrophages vs. purified COX-2) .
- Solvent effects : DMSO >1% inhibits COX-2, skewing results .
- Structural analogs : Impurities in 5-methyl vs. 9-methyl derivatives misattributed to the target compound .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
Answer:
- X-ray twinning analysis : Differentiates between 3-methoxyphenyl rotamers in crystal lattices .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., CH-π stacking stabilizes the ethyl group’s conformation) .
Methodological Recommendations
- Synthetic purity : Use preparative HPLC with C18 columns (MeCN:H₂O = 70:30) to isolate >98% pure product .
- Biological assays : Validate antifungal activity via CLSI M27 guidelines and cytotoxicity via MTT assays (HeLa cells, 48h exposure) .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
